molecular formula C24H30O4 B14693019 Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate CAS No. 27787-51-5

Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate

Cat. No.: B14693019
CAS No.: 27787-51-5
M. Wt: 382.5 g/mol
InChI Key: BDZZOAASIXRULJ-UHFFFAOYSA-N
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Description

Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate, also known as 1,2-Benzenedicarboxylic acid, di-2,7-octadienyl ester, is an organic compound with the molecular formula C20H24O4. This compound is characterized by the presence of two octadienyl groups attached to a benzene ring through ester linkages. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with octa-2,7-dien-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the octadienyl groups can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used to substitute the ester groups.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and carboxylic acids, which can then participate in further biochemical reactions. The double bonds in the octadienyl groups can also undergo addition reactions with various nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl benzene-1,2-dicarboxylate: This compound has similar ester groups but with methyl instead of octadienyl groups.

    Diocta-2,7-dien-1-yl benzene-1,4-dicarboxylate: This compound has the same octadienyl groups but attached to a benzene ring at the 1,4-positions instead of 1,2-positions.

Uniqueness

Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate is unique due to the presence of octadienyl groups, which impart distinct chemical reactivity and physical properties compared to similar compounds with shorter or saturated alkyl chains. This makes it particularly useful in applications requiring specific chemical functionalities and stability.

Properties

CAS No.

27787-51-5

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

bis(octa-2,7-dienyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C24H30O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h3-4,11-18H,1-2,5-10,19-20H2

InChI Key

BDZZOAASIXRULJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCOC(=O)C1=CC=CC=C1C(=O)OCC=CCCCC=C

Origin of Product

United States

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